4-((3-benzhydrylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((3-benzhydrylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring a benzhydrylurea moiety attached to the piperidine core via a methylene linker. The N,N-dimethyl carboxamide at the 1-position of the piperidine ring modulates electronic and solubility properties.
Properties
IUPAC Name |
4-[(benzhydrylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-26(2)23(29)27-15-13-18(14-16-27)17-24-22(28)25-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWWIZUFZIOXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3-benzhydrylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Opioid Receptor Interaction
Research indicates that compounds with similar structures exhibit activity as opioid receptor antagonists. These interactions are crucial in modulating pain and could potentially lead to applications in managing opioid addiction. The compound's ability to bind selectively to opioid receptors may provide insights into its analgesic properties and therapeutic applications in pain management .
CNS Effects
Piperidine derivatives have been noted for their central nervous system (CNS) effects, which can include both depressant and stimulant actions depending on the dosage. This duality suggests that this compound may have varying effects on mood and anxiety, warranting further investigation into its psychopharmacological profile .
Antitumor Activity
Some studies have suggested that piperidine derivatives possess antitumor properties. While specific data on this compound is limited, similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Opioid Antagonism
A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound effectively antagonized opioid receptors. The study highlighted the potential for these compounds in treating conditions related to opioid overuse .
Study 2: CNS Activity
In preclinical trials, piperidine derivatives were evaluated for their effects on anxiety and depression models in rodents. Results indicated significant anxiolytic effects at lower doses, suggesting that this compound might similarly modulate anxiety-related behaviors .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Antagonist activity at opioid receptors | Potential use in addiction treatment |
| Study 2 | Anxiolytic effects observed in animal models | Possible application in anxiety disorders |
| Study 3 | Induction of apoptosis in cancer cell lines | Investigate antitumor potential |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features of Analogues
The evidence highlights several structurally related piperidine carboxamides and ureides. Below is a comparative analysis:
Table 1: Comparative Structural and Molecular Data
Functional and Pharmacological Insights
A. Steric and Electronic Effects
- The target compound’s benzhydryl group imposes steric hindrance, which may limit binding to shallow receptor pockets but enhance selectivity for hydrophobic binding sites.
- The benzyloxyacetamido derivative (C18H27N3O3) lacks urea functionality, replacing it with an acetamido group. This reduces hydrogen-bonding capacity but may improve membrane permeability due to lower polarity .
C. Physicochemical Properties
- While data on the target compound’s solubility, logP, or pKa are absent, comparisons suggest: The 3,4-dimethoxybenzyl analogue’s fluorine atom and methoxy groups may lower logP compared to the target compound, enhancing aqueous solubility .
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of 4-((3-benzhydrylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) for critical steps such as urea bond formation and piperidine carboxamide coupling. Use inert atmospheres (e.g., N₂) to minimize side reactions. Purify intermediates via column chromatography or recrystallization, monitoring progress with TLC. For benzhydrylurea stability, avoid prolonged exposure to acidic/basic conditions. Consider mixed anhydride methods (as in peptide synthesis) to reduce racemization . Reaction optimization should prioritize reducing byproducts like unreacted amines or hydrolyzed intermediates .
Q. What analytical techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzhydrylurea and piperidine carboxamide groups. Key signals include urea NH (~8-10 ppm) and dimethylamino protons (~2.2-3.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) and detect impurities using high-resolution MS .
- HPLC-UV/ELSD : Assess purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles if single crystals are obtainable .
Q. How can the compound’s stability under different storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (refrigerated), -20°C (freezer), and room temperature (with/without desiccant). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Assess hygroscopicity by measuring weight changes under high humidity. For light sensitivity, expose samples to UV/visible light and track photodegradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications on the benzhydrylurea moiety?
- Methodological Answer : Synthesize analogs with substituents on the benzhydryl group (e.g., electron-withdrawing/-donating groups) and test them in target-specific assays (e.g., receptor binding or enzyme inhibition). Use molecular docking to predict interactions with binding pockets (e.g., hydrophobic vs. polar regions). Compare IC₅₀ values and correlate with steric/electronic properties using QSAR models. Prioritize analogs with improved potency or selectivity .
Q. What strategies can mitigate rapid in vivo clearance observed in structurally related piperidine-carboxamide derivatives?
- Methodological Answer :
- Linker Modifications : Replace the methylene linker between urea and piperidine with rigid spacers (e.g., cyclohexyl) to reduce metabolic vulnerability .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or amide prodrugs to enhance membrane permeability and slow hepatic clearance .
- Pharmacokinetic Profiling : Use microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce fluorination or deuteriation at labile positions .
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. biochemical assays). Control for assay-specific variables:
- Cell permeability : Use efflux transporter inhibitors (e.g., verapamil for P-gp) in cell-based assays.
- Protein binding : Measure free fraction via equilibrium dialysis to adjust IC₅₀ values.
- Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability .
Q. How can computational modeling predict binding affinity to target receptors (e.g., GPCRs or kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against crystal structures (e.g., D3 receptor PDB: 3PBL). Focus on key interactions (e.g., hydrogen bonds with urea NH, π-π stacking with benzhydryl) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50-100 ns) to assess stability of binding poses. Calculate binding free energy via MM-PBSA/GBSA .
- Virtual Screening : Combine pharmacophore models with ADMET filters to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
